molecular formula C27H21IN2O3 B5172828 N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide

Cat. No. B5172828
M. Wt: 548.4 g/mol
InChI Key: GWFXXJBGWXARQU-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide, also known as IN-1, is a chemical compound that has been developed for scientific research purposes. It is a potent inhibitor of Rho kinase and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide inhibits Rho kinase by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. This results in a variety of biochemical and physiological effects, including modulation of cytoskeletal dynamics, cell migration, and gene expression.
Biochemical and Physiological Effects:
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration, induction of apoptosis, and modulation of gene expression. It has also been shown to have neuroprotective effects in animal models of neurological disorders, such as stroke and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide in lab experiments is its high selectivity and potency for Rho kinase inhibition. This allows for precise modulation of this enzyme's activity and downstream signaling, which can be useful for investigating its role in disease pathogenesis. However, the main limitation of using N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide is its relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time.

Future Directions

There are several future directions for research on N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide, including:
- Investigating its potential as a therapeutic agent for neurological disorders, such as stroke and Parkinson's disease.
- Developing new analogs of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide with improved pharmacokinetic properties, such as longer half-life and improved bioavailability.
- Investigating its potential as a therapeutic agent for other diseases, such as cancer and cardiovascular disease.
- Investigating its role in regulating immune cell function and inflammation.
- Investigating its potential as a tool for studying the role of Rho kinase in tissue engineering and regenerative medicine.
In conclusion, N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide is a valuable tool for scientific research on the role of Rho kinase in disease pathogenesis and for developing new therapeutic strategies. Its high selectivity and potency for Rho kinase inhibition make it a valuable tool for investigating the biochemical and physiological effects of this enzyme, and for developing new treatments for a variety of diseases. Further research is needed to fully understand its potential as a therapeutic agent and to develop new analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide involves several steps, beginning with the reaction of 4-iodoaniline with 1-naphthylacetylene to form the intermediate 1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinylamine. This intermediate is then reacted with 4-methoxybenzoyl chloride to form N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide. The synthesis process has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide has been widely used in scientific research as a tool for investigating the role of Rho kinase in various biological processes. Rho kinase is a key regulator of cytoskeletal dynamics and cell motility, and its dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide has been shown to be a potent and selective inhibitor of Rho kinase, making it a valuable tool for studying the role of this enzyme in disease pathogenesis and for developing new therapeutic strategies.

properties

IUPAC Name

N-[(E)-3-(4-iodoanilino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21IN2O3/c1-33-23-15-9-19(10-16-23)26(31)30-25(27(32)29-22-13-11-21(28)12-14-22)17-20-7-4-6-18-5-2-3-8-24(18)20/h2-17H,1H3,(H,29,32)(H,30,31)/b25-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFXXJBGWXARQU-KOEQRZSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.